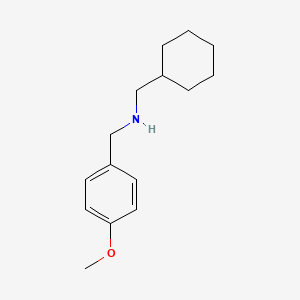
5-Methoxyquinoxalin-2-ol
Übersicht
Beschreibung
5-Methoxyquinoxalin-2-ol is a heterocyclic compound with the molecular formula C₉H₈N₂O₂. It is a derivative of quinoxaline, featuring a methoxy group at the 5-position and a hydroxyl group at the 2-position.
Wirkmechanismus
Target of Action
Quinoxaline derivatives have been reported to have a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s worth noting that quinoxaline derivatives have been found to inhibit the enhancer of zeste homologue 2 (ezh2), a histone-lysine n-methyltransferase enzyme . This inhibition could potentially lead to changes in gene expression, affecting various cellular processes .
Biochemical Pathways
As a quinoxaline derivative, it may influence pathways involving ezh2, a key enzyme in histone methylation and gene regulation .
Result of Action
The inhibition of ezh2 by quinoxaline derivatives can potentially lead to changes in gene expression, which may have various downstream effects on cellular processes .
Biochemische Analyse
Biochemical Properties
5-Methoxyquinoxalin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme Enhancer of Zeste Homologue 2 (EZH2), a member of the histone-lysine N-methyltransferase family . This interaction leads to the methylation of histone H3, which in turn affects gene expression. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Moreover, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with EZH2 results in the inhibition of this enzyme, which subsequently decreases the global levels of H3K27me3 in cells . This change in histone methylation status affects the transcriptional repression of target genes. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function The compound has shown stability under various conditions, making it suitable for long-term studiesIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and neurotoxicity . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being therapeutic to toxic. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and biotransformation . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of different metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cell, the compound can bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. In the nucleus, this compound can interact with chromatin and influence gene expression, while in the mitochondria, it can affect cellular respiration and energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyquinoxalin-2-ol typically involves the condensation of 5-methoxy-1,2-phenylenediamine with glyoxal or its derivatives. The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxyquinoxalin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it to 5-methoxyquinoxalin-2-amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the available positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
5-Methoxyquinoxalin-2-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound, lacking the methoxy and hydroxyl groups.
5-Methoxyquinoline: Similar structure but with a different nitrogen arrangement.
Quinoline: Another nitrogen-containing heterocycle with a different ring structure.
Uniqueness
5-Methoxyquinoxalin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for diverse chemical modifications and enhances its potential as a pharmacologically active compound .
Eigenschaften
IUPAC Name |
5-methoxy-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-9(7)10-5-8(12)11-6/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUSQJFYMAMRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5,7-Dimethoxybenzo[d]thiazol-2-amine](/img/structure/B3153553.png)

